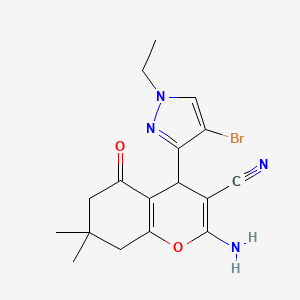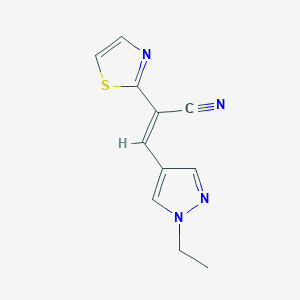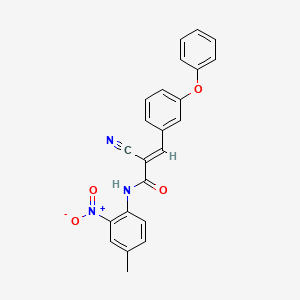![molecular formula C19H18F6N2O2S B10919490 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10919490.png)
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound characterized by the presence of trifluoroethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, particularly in targeting glioblastoma cells.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: The compound’s interactions with various biological targets, including enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. The compound forms hydrogen bonds with key amino acid residues in the active site of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share the trifluoroethoxy phenyl moiety and have been studied for their anticancer and antidiabetic properties.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These derivatives also contain the trifluoroethoxy phenyl group and have shown potential as inhibitors of cancer cell growth.
Uniqueness
N-[3,5-BIS(2,2,2-TRIFLUOROETHOXY)PHENYL]-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with biological targets makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18F6N2O2S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C19H18F6N2O2S/c20-18(21,22)11-28-15-8-14(9-16(10-15)29-12-19(23,24)25)27-17(30)26-7-6-13-4-2-1-3-5-13/h1-5,8-10H,6-7,11-12H2,(H2,26,27,30) |
InChI Key |
SIORZGOOVLYHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919420.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10919422.png)
![3-cyclopropyl-6-(2-furyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919432.png)
![N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919440.png)

![1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10919450.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919455.png)
![1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10919471.png)
![(1Z)-2-(4-bromo-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10919477.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919483.png)
![2-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10919486.png)

